molecular formula C16H14N4O5 B2876590 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione CAS No. 956685-54-4

1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Cat. No. B2876590
CAS RN: 956685-54-4
M. Wt: 342.311
InChI Key: HTEMGQFKCWXZDE-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. HPPH is a photosensitizer that can be activated by light, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis and study of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These substances are obtained through heating of their precursors and can lead to various anhydro-derivatives upon prolonged heating. Such compounds are essential in the development of new synthetic pathways and understanding chemical reactions (Mulholland, Foster, & Haydock, 1972).

Inhibition Studies

  • A derivative, specifically focusing on glycolic acid oxidase inhibition, demonstrates the potential for therapeutic applications by affecting porcine liver GAO in vitro. This suggests its use in metabolic studies and possibly in managing conditions related to glycolic acid metabolism (Rooney et al., 1983).
  • Another application is found in the inhibition of type 2 5α-reductase, indicating a potential role in therapeutic interventions for conditions related to dihydrotestosterone (DHT) levels in human genital skin fibroblasts (Nolan et al., 1997).

Polymerization and Material Science

  • The compound's derivatives are utilized in the polymerization process, indicating its significance in material science for creating polymers with specific properties. This includes the study of tertiary base initiated polymerization, providing insights into the molecular weight control and the nature of the end groups in the resultant polymers (Smith & Tighe, 1981).

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c21-13-7-5-11(6-8-13)19-15(22)9-14(16(19)23)18-17-10-1-3-12(4-2-10)20(24)25/h1-8,14,17-18,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEMGQFKCWXZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

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